4-(cyclopropylmethyl)piperidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclopropylmethyl)-4-Piperidinecarbonitrile is an organic compound that features a piperidine ring substituted with a cyclopropylmethyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethyl)-4-Piperidinecarbonitrile typically involves the reaction of piperidine derivatives with cyclopropylmethyl halides under basic conditions. One common method is the alkylation of piperidine with cyclopropylmethyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The nitrile group can be introduced through a subsequent reaction with cyanogen bromide or other suitable nitrile sources.
Industrial Production Methods
In an industrial setting, the production of 4-(Cyclopropylmethyl)-4-Piperidinecarbonitrile may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and real-time monitoring can further improve the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethyl)-4-Piperidinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclopropylmethyl ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4-(Cyclopropylmethyl)-4-Piperidinecarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethyl)-4-Piperidinecarbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The cyclopropylmethyl group and nitrile group contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(Cyclopropylmethyl)-4-Piperidinol: Similar structure but with a hydroxyl group instead of a nitrile group.
4-(Cyclopropylmethyl)-4-Piperidinecarboxylic Acid: Contains a carboxylic acid group instead of a nitrile group.
4-(Cyclopropylmethyl)-4-Piperidinecarboxamide: Features a carboxamide group instead of a nitrile group.
Uniqueness
4-(Cyclopropylmethyl)-4-Piperidinecarbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. The combination of the cyclopropylmethyl and nitrile groups makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C10H16N2 |
---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
4-(cyclopropylmethyl)piperidine-4-carbonitrile |
InChI |
InChI=1S/C10H16N2/c11-8-10(7-9-1-2-9)3-5-12-6-4-10/h9,12H,1-7H2 |
InChI Key |
NSGDMHYEPXJIDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2(CCNCC2)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.